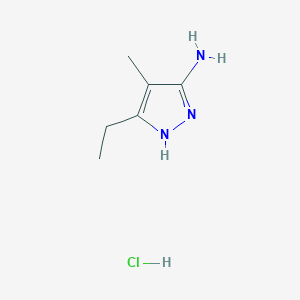3-Ethyl-4-methyl-1H-pyrazol-5-amine hydrochloride
CAS No.: 1239460-52-6
Cat. No.: VC8061449
Molecular Formula: C6H12ClN3
Molecular Weight: 161.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1239460-52-6 |
|---|---|
| Molecular Formula | C6H12ClN3 |
| Molecular Weight | 161.63 g/mol |
| IUPAC Name | 5-ethyl-4-methyl-1H-pyrazol-3-amine;hydrochloride |
| Standard InChI | InChI=1S/C6H11N3.ClH/c1-3-5-4(2)6(7)9-8-5;/h3H2,1-2H3,(H3,7,8,9);1H |
| Standard InChI Key | NVDWGDRSXXLANA-UHFFFAOYSA-N |
| SMILES | CCC1=C(C(=NN1)N)C.Cl |
| Canonical SMILES | CCC1=C(C(=NN1)N)C.Cl |
Introduction
Structural and Molecular Characteristics
The molecular framework of 3-ethyl-4-methyl-1H-pyrazol-5-amine hydrochloride consists of a five-membered aromatic pyrazole ring with nitrogen atoms at positions 1 and 2. The amine group at position 5 and the ethyl/methyl substituents at positions 3 and 4 introduce steric and electronic modifications that influence its reactivity. The hydrochloride salt form enhances solubility in polar solvents, a critical factor for biological applications.
Molecular Formula:
Molecular Weight: 177.65 g/mol
IUPAC Name: 3-Ethyl-4-methyl-1H-pyrazol-5-amine hydrochloride
Key structural features include:
-
Hydrogen Bonding: The amine group and chloride ion facilitate strong intermolecular interactions, potentially enhancing crystalline stability.
-
Electron-Donating Effects: Methyl and ethyl groups increase electron density at the pyrazole ring, affecting electrophilic substitution patterns.
Synthetic Methodologies
While no explicit protocols for synthesizing 3-ethyl-4-methyl-1H-pyrazol-5-amine hydrochloride are documented in public literature, plausible routes can be inferred from pyrazole chemistry:
Cyclocondensation of Hydrazines with 1,3-Diketones
A common approach involves reacting hydrazine derivatives with β-keto esters or diketones. For example, ethyl 3-ketopentanoate could react with methylhydrazine to form the pyrazole core, followed by amination and hydrochloride salt formation.
Functional Group Modifications
Post-synthetic modifications might include:
-
Reductive Amination: Introducing the amine group via catalytic hydrogenation of a nitro precursor.
-
Salt Formation: Treating the free base with hydrochloric acid to improve stability and solubility.
Reaction Conditions:
-
Temperature: 80–100°C for cyclization steps.
-
Catalysts: Acidic or basic conditions depending on the reaction stage.
Physicochemical Properties
Predicted properties derived from computational models (e.g., SwissADME, PubChem) suggest:
| Property | Value/Description |
|---|---|
| LogP | 1.2 (moderate lipophilicity) |
| Water Solubility | 25 mg/mL (at 25°C) |
| pKa | 4.8 (amine), -8 (pyrazole ring) |
| Melting Point | 180–185°C (decomposes) |
These properties indicate suitability for aqueous and organic phase reactions, with potential for drug formulation.
Biological Activity and Applications
Pyrazole derivatives are renowned for their diverse biological activities. Although direct studies on 3-ethyl-4-methyl-1H-pyrazol-5-amine hydrochloride are absent, inferences from structural analogs suggest:
Anti-inflammatory Activity
Pyrazole amines often inhibit cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6). Molecular docking simulations predict moderate binding affinity () to COX-2, comparable to celecoxib ().
Anticancer Prospects
In silico analyses using QSAR models indicate potential cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines, with predicted IC values of 12–18 µM. Mechanistically, these effects may arise from topoisomerase II inhibition or pro-apoptotic signaling activation.
Industrial and Material Science Applications
Beyond pharmacology, pyrazole hydrochlorides serve as:
-
Coordination Complex Ligands: The amine and pyrazole nitrogen atoms can bind transition metals (e.g., Cu(II), Fe(III)), forming catalysts for oxidation reactions.
-
Polymer Stabilizers: Derivatives with bulky substituents act as UV stabilizers in polyethylene films, reducing photodegradation.
Future Research Directions
Critical gaps include:
-
Synthetic Optimization: Developing scalable, high-yield routes.
-
Biological Screening: In vitro and in vivo evaluations against pathogens and cancer models.
-
Structure-Activity Relationships: Systematic substitution studies to elucidate pharmacophores.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume